molecular formula C7H12O B2369670 1-(Prop-2-en-1-yl)cyclobutan-1-ol CAS No. 569679-43-2

1-(Prop-2-en-1-yl)cyclobutan-1-ol

Cat. No.: B2369670
CAS No.: 569679-43-2
M. Wt: 112.172
InChI Key: GSYZJHHTZVBSQU-UHFFFAOYSA-N
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Description

1-(Prop-2-en-1-yl)cyclobutan-1-ol is an organic compound with the molecular formula C7H12O. It is a cyclobutanol derivative where a prop-2-en-1-yl group is attached to the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Prop-2-en-1-yl)cyclobutan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with allylmagnesium bromide in the presence of a suitable catalyst. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-en-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Prop-2-en-1-yl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Prop-2-en-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(Prop-2-en-1-yl)cyclobutan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-prop-2-enylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-4-7(8)5-3-6-7/h2,8H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYZJHHTZVBSQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569679-43-2
Record name 1-(prop-2-en-1-yl)cyclobutan-1-ol
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